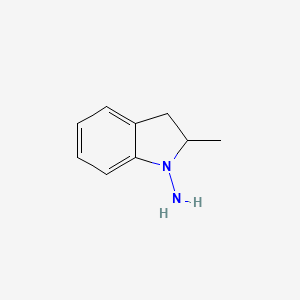
2-Methylindolin-1-amine
货号 B1265951
Key on ui cas rn:
31529-46-1
分子量: 148.2 g/mol
InChI 键: YELHZVMLYJGTFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04564677
Procedure details


10 g of crude 1-amino-2-methylindoline (made as described in Example 1) was dissolved in 40 ml of isopropanol. 6.75 g of methanesulfonic acid was added and the solution was cooled to about 0° C. to obtain crystals of 1-amino-2-methylindoline methanesulfonate which was isolated by filtration. The crystals were then washed by slurrying with fresh isopropanol and dried at 20° C. Melting range of product compound was 170°-2° C.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]1[CH3:11].[CH3:12][S:13]([OH:16])(=[O:15])=[O:14]>C(O)(C)C>[CH3:12][S:13]([OH:16])(=[O:15])=[O:14].[NH2:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]1[CH3:11] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NN1C(CC2=CC=CC=C12)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
6.75 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)O.NN1C(CC2=CC=CC=C12)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
